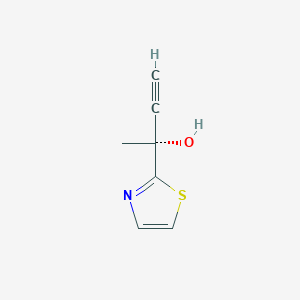

(r)-2-(Thiazol-2-yl)but-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCFOOAPKUJAIV-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=NC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C#C)(C1=NC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (r)-2-(thiazol-2-yl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (r)-2-(thiazol-2-yl)but-3-yn-2-ol, a chiral intermediate with significant potential in pharmaceutical synthesis. The document details its known chemical and physical properties, a proposed experimental protocol for its enantioselective synthesis, and discusses its potential biological significance based on the established activities of related thiazole-containing compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a chiral propargyl alcohol containing a thiazole (B1198619) moiety. The unique combination of a stereocenter, a reactive alkyne group, and a biologically active thiazole ring makes this compound a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] The thiazole ring is a key structural component in numerous approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5][6][7] The propargyl alcohol functionality allows for a variety of chemical transformations, making it a versatile intermediate for the construction of diverse molecular architectures. This guide aims to consolidate the available information on this compound and provide a framework for its synthesis and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1202769-72-9 | [9] |

| Molecular Formula | C₇H₇NOS | [9][10] |

| Molecular Weight | 153.20 g/mol | [9][10] |

| Appearance | Inferred to be a liquid at room temperature | N/A |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [2] |

Experimental Protocols: Proposed Enantioselective Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on established methods for the enantioselective synthesis of propargyl alcohols and the formation of thiazole derivatives, a plausible and detailed protocol is proposed below. This protocol is adapted from general procedures for the asymmetric addition of terminal alkynes to ketones, a common and effective method for generating chiral propargyl alcohols.[11][12]

3.1. Reaction Scheme

The proposed synthesis involves the enantioselective addition of ethynyltrimethylsilane to 2-acetylthiazole (B1664039), followed by deprotection of the silyl (B83357) group. An alternative, more direct approach would be the direct addition of acetylene (B1199291) to 2-acetylthiazole, though handling acetylene gas requires specialized equipment. The use of a chiral catalyst, such as a zinc-amino alcohol complex, is crucial for achieving high enantioselectivity.

3.2. Materials and Methods

-

Materials: 2-Acetylthiazole, ethynyltrimethylsilane, diethylzinc (B1219324) (1.0 M solution in hexanes), (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine (or another suitable chiral ligand), anhydrous toluene (B28343), hydrochloric acid (1 M), sodium bicarbonate (saturated solution), magnesium sulfate, ethyl acetate (B1210297), hexanes.

-

Equipment: Schlenk line or glovebox for inert atmosphere operations, oven-dried glassware, magnetic stirrer, dropping funnel, rotary evaporator, column chromatography setup.

3.3. Detailed Procedure

-

Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine (0.12 mmol) in anhydrous toluene (5 mL). To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mmol) dropwise at room temperature. Stir the resulting solution for 1 hour.

-

Alkynylation Reaction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve 2-acetylthiazole (10 mmol) in anhydrous toluene (20 mL). Add the 2-acetylthiazole solution to the catalyst mixture. Subsequently, add ethynyltrimethylsilane (12 mmol) dropwise to the reaction mixture over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

-

Quenching and Work-up: Once the reaction is complete (typically after 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Purification of Silyl-protected Intermediate: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield (r)-2-(thiazol-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol.

-

Desilylation: Dissolve the purified silyl-protected intermediate in methanol (B129727) (20 mL). Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Final Work-up and Purification: Neutralize the reaction with 1 M hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography to obtain this compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for this compound, its structural components suggest significant potential in drug discovery.

-

Thiazole Moiety: The thiazole ring is a well-established pharmacophore present in a multitude of drugs with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6][7]

-

Chiral Propargyl Alcohol: This functional group is a versatile handle for further chemical modifications. It can participate in various reactions such as click chemistry, cyclizations, and substitutions, allowing for the synthesis of a wide array of more complex molecules. The chirality of the alcohol is often crucial for the specific interaction with biological targets.

-

Intermediate in Pharmaceutical Synthesis: It has been noted that this compound is utilized as a key chiral intermediate in the synthesis of pharmaceutical agents, with particular mention of anticoagulant and antiplatelet drugs.[2] This suggests its role in the development of therapies for cardiovascular diseases.

Given this information, a logical workflow for the further investigation of this compound would involve its synthesis followed by a screening cascade to evaluate its biological activities.

Visualizations

Diagram 1: Proposed Synthetic and Screening Workflow

Caption: A logical workflow for the synthesis and potential biological evaluation of this compound.

Conclusion

This compound is a chiral molecule with considerable potential as a building block in medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a consolidated overview of its known properties and a detailed, plausible protocol for its synthesis based on established chemical principles. The known biological activities of thiazole derivatives, coupled with its reported use as an intermediate for anticoagulant and antiplatelet drugs, highlight promising avenues for future research and drug development efforts centered around this compound. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

- 1. 2-(Thiazol-2-yl)but-3-yn-2-ol [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 7. ijrpr.com [ijrpr.com]

- 8. but-3-yn-2-ol [stenutz.eu]

- 9. This compound - CAS:1202769-72-9 - Sunway Pharm Ltd [3wpharm.com]

- 10. 1202769-68-3 | 2-(Thiazol-2-yl)but-3-yn-2-ol - Moldb [moldb.com]

- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Data of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(thiazol-2-yl)but-3-yn-2-ol is a chiral tertiary propargyl alcohol containing a thiazole (B1198619) moiety. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and drug development.[1] Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standard experimental protocols.

Predicted Spectral Data

The spectral characteristics of this compound are dictated by its key structural features: a thiazole ring, a tertiary alcohol, a terminal alkyne, and a methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the acetylenic proton, the hydroxyl proton, and the methyl protons.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the thiazole ring, the quaternary and acetylenic carbons of the butynyl group, and the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazole-H4 | ~7.7 | ~143 |

| Thiazole-H5 | ~7.3 | ~120 |

| Acetylenic-H | ~2.5 | - |

| Hydroxyl-OH | Variable (broad) | - |

| Methyl-CH₃ | ~1.6 | ~30 |

| Quaternary-C | - | ~70 |

| Acetylenic-C (terminal) | - | ~75 |

| Acetylenic-C (internal) | - | ~85 |

| Thiazole-C2 | - | ~170 |

Note: Predicted values are based on analogous compounds and general chemical shift ranges.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the O-H stretch of the alcohol, the C-H and C≡C stretches of the terminal alkyne, and vibrations of the thiazole ring.

Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3600-3200 | Strong, Broad |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C stretch | 2260-2100 | Weak to Medium |

| Thiazole Ring | C=N, C=C stretches | 1650-1400 | Medium |

| Alkyl | C-H stretch | 3000-2850 | Medium |

| Alcohol | C-O stretch | 1260-1000 | Strong |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6][7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the loss of functional groups.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

| 153 | [M]⁺ | Molecular Ion |

| 138 | [M - CH₃]⁺ | Loss of a methyl group |

| 125 | [M - C₂H₂]⁺ | Loss of acetylene |

| 110 | [M - CH₃ - C₂H₂]⁺ | Sequential loss of methyl and acetylene |

| 85 | [Thiazole]⁺ | Thiazole ring fragment |

Note: The relative intensities of the peaks will depend on the ionization conditions.[9][10][11][12]

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Place the sample in the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to acquire the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions and record their abundance.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

Logical Relationship of Functional Groups to Spectral Data

This diagram shows the relationship between the functional groups of the molecule and their expected spectral signatures.

Caption: Correlation of functional groups to expected spectral data.

References

- 1. 2-(Thiazol-2-yl)but-3-yn-2-ol [myskinrecipes.com]

- 2. rsc.org [rsc.org]

- 3. year13chemistrykbhs.weebly.com [year13chemistrykbhs.weebly.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. article.sapub.org [article.sapub.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of (R)-2-(thiazol-2-yl)but-3-yn-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of the chiral molecule (R)-2-(thiazol-2-yl)but-3-yn-2-ol in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive analysis based on its structural features and the known properties of related chemical entities. It outlines the expected solubility profile, provides a general experimental protocol for solubility determination, and presents a conceptual workflow for solubility studies. This guide serves as a foundational resource for researchers working with this compound in areas such as agrochemical and pharmaceutical synthesis.

Introduction

This compound is a specialized organic molecule featuring a chiral center, a hydroxyl group, a terminal alkyne, and a thiazole (B1198619) ring. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals like fungicides and plant growth regulators.[1] Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development.

Predicted Solubility Profile

Key Structural Features Influencing Solubility:

-

Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring can participate in dipole-dipole interactions and potentially hydrogen bonding, contributing to solubility in polar solvents.

-

Hydroxyl Group (-OH): This group is capable of forming strong hydrogen bonds, which will significantly enhance solubility in polar protic solvents like alcohols.

-

Alkyne Group (C≡CH): The terminal alkyne is a weakly polar functional group and contributes to the overall non-polar character of the molecule.

-

Chiral Butanol Backbone: The carbon framework is hydrophobic and will favor solubility in less polar solvents.

Based on these features, the following qualitative solubility profile is anticipated:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol (B129727), ethanol). A study on the related compound 2-amino-5-methylthiazole (B129938) showed high solubility in methanol and ethyl acetate.[2]

-

Moderate Solubility: Likely in solvents of intermediate polarity (e.g., dichloromethane, chloroform).

-

Low Solubility: Expected in non-polar solvents (e.g., toluene (B28343), cyclohexane). The solubility of 2-amino-5-methylthiazole was found to be low in toluene and cyclohexane.[2]

For a related, simpler compound, 3-Butyn-2-ol, its polar hydroxyl group renders it soluble in polar solvents, while the alkyne component adds hydrophobicity, limiting its compatibility with non-polar solvents.[3]

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents has been published. The following table is provided as a template for researchers to populate as experimental data becomes available.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Data not available | Data not available |

| Ethanol | Polar Protic | 25 | Data not available | Data not available |

| Isopropanol | Polar Protic | 25 | Data not available | Data not available |

| Acetone | Polar Aprotic | 25 | Data not available | Data not available |

| Ethyl Acetate | Polar Aprotic | 25 | Data not available | Data not available |

| Acetonitrile | Polar Aprotic | 25 | Data not available | Data not available |

| Dichloromethane | Halogenated | 25 | Data not available | Data not available |

| Toluene | Aromatic | 25 | Data not available | Data not available |

| Cyclohexane | Non-polar | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol based on the isothermal saturation method, which can be employed to determine the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analysis method

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration within the calibration range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of the solute.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for experimental solubility determination and subsequent data modeling.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently unavailable, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the molecule's functional groups, suggests higher solubility in polar solvents. The provided experimental protocol offers a standardized method for determining the precise solubility, and the workflow diagram visually outlines this process. The generation of such empirical data will be invaluable for the efficient use of this compound in synthetic chemistry and drug development. Thiazole derivatives are significant in medicinal chemistry, with applications as antimicrobials, anti-inflammatory agents, and antineoplastics.[4][5][6] Therefore, a thorough understanding of their physicochemical properties, such as solubility, is paramount for future research and development.

References

- 1. 2-(Thiazol-2-yl)but-3-yn-2-ol [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of (R)-2-(thiazol-2-yl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(thiazol-2-yl)but-3-yn-2-ol is a chiral molecule of interest in pharmaceutical and agrochemical research. Its unique structure, featuring a heterocyclic thiazole (B1198619) ring and a reactive tertiary propargyl alcohol, suggests potential for diverse biological activity. However, these same functional groups may also be susceptible to degradation under various environmental conditions, impacting the compound's shelf-life, efficacy, and safety. This guide outlines a systematic approach to evaluating the stability of this compound through forced degradation studies, a critical component of drug development.

Predicted Stability Profile

The stability of a pharmaceutical compound is assessed by subjecting it to stress conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] Based on its constituent functional groups, the following degradation pathways are anticipated for this compound.

Hydrolytic Stability

The thiazole ring itself is generally stable to hydrolysis.[3] However, extreme pH conditions could potentially lead to degradation over extended periods. The tertiary alcohol and the alkyne group are also relatively stable to hydrolysis under neutral conditions.

Oxidative Stability

The tertiary propargyl alcohol moiety is a likely site for oxidative degradation.[4][5][6][7][8] Exposure to oxidizing agents could lead to the formation of the corresponding ketone, 2-(thiazol-2-yl)but-3-yn-2-one. The thiazole ring may also be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

Photostability

Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation.[3][9] A common mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that can rearrange into various degradation products.[9] Exposure to UV and visible light is therefore expected to be a critical stress factor.

Thermal Stability

In general, internal alkynes are more thermodynamically stable than terminal alkynes.[10] While the molecule is expected to be reasonably stable at ambient temperatures, elevated temperatures could induce decomposition, potentially leading to complex mixtures of byproducts.[10]

Hypothetical Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2][11][12][13][14][15][16][17][18]

Data Presentation

The following tables summarize hypothetical quantitative data from a comprehensive forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | Assay of Active Moiety (%) | Major Degradation Product(s) | % of Major Degradant(s) | Total Impurities (%) | Mass Balance (%) |

| 0.1 M HCl | 72 hours | 98.5 | Not Applicable | < 0.1 | 1.5 | 100.0 |

| 0.1 M NaOH | 72 hours | 97.2 | Not Applicable | < 0.2 | 2.8 | 100.0 |

| 3% H₂O₂ | 24 hours | 85.3 | DP-OX1 | 12.1 | 14.7 | 99.8 |

| Thermal (80°C) | 7 days | 96.8 | DP-TH1 | 2.5 | 3.2 | 100.1 |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 89.1 | DP-PH1, DP-PH2 | 8.2, 2.1 | 10.9 | 99.5 |

DP-OX1: Oxidative Degradant 1, DP-TH1: Thermal Degradant 1, DP-PH1: Photolytic Degradant 1, DP-PH2: Photolytic Degradant 2

Table 2: Purity Analysis of this compound Under Stressed Conditions by a Stability-Indicating HPLC Method

| Stress Condition | Retention Time of Parent (min) | Peak Purity of Parent | Resolution from Nearest Peak |

| Unstressed Control | 5.4 | > 0.999 | N/A |

| 0.1 M HCl | 5.4 | > 0.999 | > 2.0 |

| 0.1 M NaOH | 5.4 | > 0.999 | > 2.0 |

| 3% H₂O₂ | 5.4 | > 0.999 | 2.5 (from DP-OX1) |

| Thermal (80°C) | 5.4 | > 0.999 | 3.1 (from DP-TH1) |

| Photolytic (ICH Q1B) | 5.4 | > 0.999 | 2.8 (from DP-PH1) |

Experimental Protocols

A detailed methodology is crucial for reproducible stability studies.

3.2.1. Stability-Indicating HPLC Method A reverse-phase HPLC method with UV detection would be developed and validated to separate the parent compound from its degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

3.2.2. Forced Degradation Protocol Solutions of this compound (1 mg/mL in a suitable solvent like acetonitrile/water) would be subjected to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: The solid compound and a solution are stored at 80°C for 7 days.

-

Photolytic Degradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

Samples are collected at various time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method. Mass balance is calculated to ensure that all degradation products are accounted for.

3.2.3. Characterization of Degradation Products Major degradation products are isolated using preparative HPLC and their structures elucidated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[19]

Visualization of Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the predicted degradation pathways for this compound based on its chemical structure.

Experimental Workflow for Forced Degradation

The logical flow of a forced degradation study is depicted below.

Conclusion

While specific stability data for this compound remains to be experimentally determined, this guide provides a robust framework for such an investigation. The presence of the thiazole ring and the tertiary propargyl alcohol suggests that the molecule is most likely susceptible to oxidative and photolytic degradation. A thorough forced degradation study, as outlined, is imperative to understand its stability profile, identify potential degradants, and develop a validated, stability-indicating analytical method. This information is fundamental for the successful development of any new drug substance and to ensure its quality, safety, and efficacy.

References

- 1. acdlabs.com [acdlabs.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. pharmtech.com [pharmtech.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. researchgate.net [researchgate.net]

- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 16. ajrconline.org [ajrconline.org]

- 17. ijrpp.com [ijrpp.com]

- 18. researchgate.net [researchgate.net]

- 19. ijmr.net.in [ijmr.net.in]

An In-depth Guide to the Mechanism of Action of Thiazole-Containing Anticoagulants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of thiazole-containing anticoagulants, focusing on their role as direct Factor Xa (FXa) inhibitors. The document details their interaction with the coagulation cascade, presents quantitative data on their efficacy, outlines typical experimental protocols for their evaluation, and visualizes key pathways and processes.

Introduction to Thiazole-Containing Anticoagulants and the Coagulation Cascade

The thiazole (B1198619) ring is a heterocyclic compound that serves as a key structural motif in several modern anticoagulant drugs.[1][2][3] These agents are part of the broader class of Direct Oral Anticoagulants (DOACs), which have emerged as effective alternatives to traditional anticoagulants like warfarin.[4][5] Unlike warfarin, which inhibits the synthesis of vitamin K-dependent coagulation factors, thiazole-containing anticoagulants typically act by directly and selectively inhibiting a critical enzyme in the coagulation cascade: Factor Xa (FXa).[6][7]

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. It consists of two primary pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role by converting prothrombin (Factor II) into thrombin (Factor IIa).[8][9] Thrombin subsequently cleaves soluble fibrinogen into insoluble fibrin, which polymerizes to form the structural mesh of a blood clot.[8] By directly targeting FXa, thiazole-containing anticoagulants effectively interrupt this cascade, inhibiting thrombin generation and subsequent clot formation.[4][10]

Mechanism of Action: Direct Inhibition of Factor Xa

Thiazole-containing anticoagulants such as Darexaban, Edoxaban, and Betrixaban are selective, reversible, and competitive inhibitors of FXa.[8][9][11] They bind directly to the active site of both free FXa in the plasma and FXa that is bound within the prothrombinase complex.[4][11][12] This inhibition is independent of cofactors like antithrombin III, which is required by indirect inhibitors such as heparin.[11][13]

The key mechanistic steps are:

-

Binding: The drug molecule directly binds to the active site of the FXa enzyme.

-

Inhibition: This binding competitively blocks the access of FXa's natural substrate, prothrombin.[9]

-

Reduced Thrombin Generation: By inhibiting FXa, the conversion of prothrombin to thrombin is significantly reduced.[11][13]

-

Anticoagulant Effect: The decrease in thrombin levels leads to reduced fibrin formation and a consequent anticoagulant effect, prolonging clotting times such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).[14][15]

This direct and selective mechanism of action provides a predictable anticoagulant response, which is a significant advantage over older anticoagulants that require frequent monitoring.[10][16]

Visualization of Signaling Pathways and Mechanisms

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for thiazole-containing anticoagulants.

Caption: The Coagulation Cascade and Site of FXa Inhibition.

This diagram outlines the logical sequence from drug administration to the therapeutic anticoagulant effect.

Caption: Logical Flow of Thiazole Anticoagulant Action.

Quantitative Data Summary

The inhibitory potency of thiazole-containing anticoagulants is often quantified by parameters such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Drug | Target | Ki (Inhibitory Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Half-Life |

| Edoxaban | Factor Xa | 0.561 nM[9] | - | 10-14 hours[4][16] |

| Darexaban | Factor Xa | - | 54.6 nM[17] | 14-18 hours (active metabolite)[8][18] |

| Betrixaban | Factor Xa | - | - | - |

| Rivaroxaban | Factor Xa | 0.4 nM[19] | - | - |

| Apixaban | Factor Xa | 0.08 nM[20] | - | - |

Note: Data availability varies across different compounds. Rivaroxaban and Apixaban, while not always classified strictly by their thiazole ring, are included as prominent direct FXa inhibitors for comparison.[21][22]

Experimental Protocols

The characterization of thiazole-containing anticoagulants involves a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

Objective: To determine the inhibitory potency (IC50) of a compound against Factor Xa.

Methodology:

-

Reagents and Materials: Purified human Factor Xa, chromogenic FXa substrate (e.g., S-2222), test compound (thiazole-containing anticoagulant), assay buffer (e.g., Tris-HCl, pH 7.4), 37°C incubator, microplate reader (405 nm).

-

Procedure: a. A solution of human Factor Xa is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period at 37°C to allow for binding. b. The enzymatic reaction is initiated by adding the chromogenic substrate. c. The hydrolysis of the substrate by the remaining active FXa results in the release of a chromophore (p-nitroaniline), which can be measured by the increase in absorbance at 405 nm. d. The rate of absorbance increase is monitored over time and is proportional to the residual FXa activity.[23] e. A dose-response curve is generated by plotting the percentage of FXa inhibition against the logarithm of the inhibitor concentration. f. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of FXa activity, is calculated from this curve.[23]

Objective: To assess the effect of the anticoagulant on the extrinsic and common pathways of coagulation.

Methodology:

-

Reagents and Materials: Citrated human plasma, test compound, thromboplastin reagent (containing tissue factor and calcium), coagulometer.

-

Procedure: a. Platelet-poor plasma is incubated with various concentrations of the test compound at 37°C. b. The thromboplastin reagent is added to the plasma sample, initiating coagulation via the extrinsic pathway. c. The coagulometer measures the time taken for a fibrin clot to form. d. The prolongation of the clotting time in the presence of the inhibitor, compared to a vehicle control, indicates its anticoagulant activity.[14]

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel FXa inhibitor.

Caption: Workflow for In Vitro Evaluation of FXa Inhibitors.

Conclusion

Thiazole-containing anticoagulants represent a significant class of direct Factor Xa inhibitors. Their mechanism of action, centered on the selective and direct inhibition of a key enzyme in the coagulation cascade, offers a favorable and predictable pharmacological profile. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals involved in the discovery and development of novel antithrombotic therapies. Further research into the structure-activity relationships of the thiazole moiety continues to be a promising avenue for the design of next-generation anticoagulants.[24][25][26]

References

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Edoxaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Oral direct factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. INTRODUCTION - Edoxaban (Lixiana) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 8. Darexaban - Wikipedia [en.wikipedia.org]

- 9. Edoxaban - Wikipedia [en.wikipedia.org]

- 10. Rivaroxaban - Wikipedia [en.wikipedia.org]

- 11. Bevyxxa (Betrixaban Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. Bevyxxa (betrixaban) for the Treatment of Venous Thromboembolism (VTE) in Adults - Clinical Trials Arena [clinicaltrialsarena.com]

- 13. oatext.com [oatext.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. apexbt.com [apexbt.com]

- 20. researchgate.net [researchgate.net]

- 21. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, antiarrhythmic and anticoagulant activities of novel thiazolo derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. New Triazole-Based Potent Inhibitors of Human Factor XIIa as Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A thiazole compound with potential antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Thiazolyl Propargyl Alcohols: A Technical Guide to Their Synthesis, History, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and burgeoning therapeutic applications of thiazolyl propargyl alcohols has been compiled for researchers, scientists, and professionals in drug development. This guide illuminates the historical context of these novel compounds, provides detailed experimental protocols for their synthesis, and explores their significant potential in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents.

The thiazole (B1198619) ring is a well-established pharmacophore, a key structural component in a variety of biologically active compounds, including vitamin B1 (thiamine) and numerous approved drugs.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Similarly, the propargyl alcohol moiety, characterized by a hydroxyl group adjacent to a carbon-carbon triple bond, is a versatile functional group in organic synthesis and has been incorporated into various biologically active molecules.[5][6] The strategic combination of these two pharmacophores into a single molecular entity, the thiazolyl propargyl alcohol, has opened up new avenues for the design and discovery of novel therapeutic agents.

A Historical Perspective: An Intersection of Two Key Synthons

The development of thiazolyl propargyl alcohols does not have a single, linear history but rather represents the convergence of two mature fields of organic chemistry. The Hantzsch thiazole synthesis, discovered in 1887, provided the first general method for the construction of the thiazole ring and remains a cornerstone of thiazole chemistry.[7] Over the decades, numerous modifications and novel synthetic routes have been developed to access a diverse array of substituted thiazoles.[7][8]

In parallel, the chemistry of propargyl alcohols has been extensively explored, with early methods for their synthesis dating back to the late 19th and early 20th centuries. A significant breakthrough was the development of methods involving the addition of metal acetylides to aldehydes and ketones, a reaction that is still widely used today.[8]

The deliberate synthesis of molecules containing both a thiazole and a propargyl alcohol functionality is a more recent development, driven by the increasing demand for novel molecular scaffolds in drug discovery. While early reports of such compounds are sparse, recent literature highlights a growing interest in this area. For instance, a notable study describes an "N-1 propargyl modified 2-aminothiazolyl quinolone" exhibiting antibacterial activity, underscoring the potential of this chemical class.

Synthetic Strategies: Building the Thiazolyl Propargyl Alcohol Core

The primary and most direct method for the synthesis of thiazolyl propargyl alcohols involves the nucleophilic addition of a metal acetylide to a thiazole-containing aldehyde or ketone. This versatile reaction allows for the introduction of the propargyl alcohol moiety onto a pre-formed thiazole ring system.

A general synthetic protocol is outlined below:

Experimental Protocol: Synthesis of 1-(Thiazol-2-yl)prop-2-yn-1-ol

-

Step 1: Generation of the Acetylide Reagent. A solution of a terminal alkyne, such as acetylene (B1199291) or a substituted derivative, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is treated with a strong base at low temperature (-78 °C). Common bases for this purpose include n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The reaction mixture is stirred for a period to ensure complete formation of the lithium acetylide.

-

Step 2: Addition to Thiazole-2-carbaldehyde. A solution of thiazole-2-carbaldehyde in anhydrous THF is then added dropwise to the freshly prepared lithium acetylide solution at -78 °C. The reaction is allowed to proceed at this temperature for several hours.

-

Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1-(thiazol-2-yl)prop-2-yn-1-ol.

This general procedure can be adapted for the synthesis of a variety of thiazolyl propargyl alcohols by using different substituted thiazole aldehydes or ketones and various terminal alkynes.

An alternative approach involves the construction of the thiazole ring from a precursor that already contains a propargyl alcohol moiety. For example, a propargyl alcohol containing an α-haloketone functionality can be reacted with a thioamide in a Hantzsch-type synthesis to form the corresponding thiazolyl propargyl alcohol.

Therapeutic Potential and Biological Activity

The conjugation of a thiazole ring with a propargyl alcohol creates a molecule with significant potential for biological activity. The thiazole moiety can engage in various non-covalent interactions with biological targets, while the propargyl alcohol can act as a hydrogen bond donor or acceptor, and the alkyne can participate in covalent bond formation with specific amino acid residues in enzyme active sites, leading to irreversible inhibition.

Recent studies have begun to explore the therapeutic applications of this class of compounds, with promising results in the areas of antimicrobial and anticancer research.

Antimicrobial Activity

A study on thiazolyl-1,2,3-triazolyl-alcohol derivatives demonstrated promising antifungal activity against Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL.[9] Several compounds from this series also exhibited good antibacterial activity against Staphylococcus albus.[9] These findings suggest that the thiazolyl alcohol scaffold can serve as a valuable template for the development of new antifungal and antibacterial agents.

Anticancer Activity

The thiazole nucleus is a common feature in many potent anticancer agents.[3][10] While specific studies on the anticancer activity of simple thiazolyl propargyl alcohols are still emerging, related structures have shown significant promise. For instance, various thiazole derivatives have been reported to exhibit potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][11][12] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

The data from a representative study on thiazolyl-1,2,3-triazolyl-alcohol derivatives with anticancer activity is summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| 6b | A459 | 11.22 ± 0.16 |

| MCF7 | 18.21 ± 1.32 | |

| 6c | A459 | 13.31 ± 0.32 |

| MCF7 | 22.36 ± 1.76 | |

| 6d | A459 | 11.23 ± 0.17 |

| MCF7 | 18.31 ± 1.41 | |

| 7b | A459 | - |

| MCF7 | - | |

| 6e | A459 | - |

| MCF7 | - | |

| 6i | A459 | - |

| MCF7 | - | |

| Data from a study on thiazolyl-1,2,3-triazolyl-alcohol derivatives.[9] Note: '-' indicates data not provided in the source. |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by thiazolyl propargyl alcohols are an active area of investigation. Based on the known activities of thiazole-containing drugs, it is plausible that these compounds could target a variety of cellular processes.

The general mechanism of action for many anticancer thiazole derivatives involves the inhibition of protein kinases, which are critical regulators of cell signaling. The diagram below illustrates a simplified representation of a generic kinase inhibition pathway that could be targeted by thiazolyl propargyl alcohols.

Figure 1: A generalized signaling pathway illustrating kinase inhibition by a thiazolyl propargyl alcohol.

The workflow for the discovery and development of novel thiazolyl propargyl alcohol-based drugs typically follows a multi-step process, from initial design and synthesis to biological evaluation.

Figure 2: A typical workflow for the discovery and development of thiazolyl propargyl alcohol-based drugs.

Future Directions

The field of thiazolyl propargyl alcohols is ripe for further exploration. Future research will likely focus on several key areas:

-

Expansion of the Chemical Space: The synthesis of diverse libraries of thiazolyl propargyl alcohols with various substitution patterns on both the thiazole ring and the propargyl moiety will be crucial for establishing comprehensive structure-activity relationships (SAR).

-

Elucidation of Mechanisms of Action: Detailed biochemical and cellular studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy Studies: Promising lead compounds will need to be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Development of Covalent Inhibitors: The reactive nature of the propargyl group makes these compounds ideal candidates for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

References

- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to Chiral Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as versatile precursors to a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent chirality and the unique reactivity of the alkyne and alcohol functionalities make them powerful intermediates for the stereoselective construction of intricate molecular architectures. This technical guide provides an in-depth overview of the core synthetic strategies for accessing enantiomerically enriched propargyl alcohols, complete with experimental protocols, quantitative data, and mechanistic insights. The importance of chirality in drug design is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The ability to synthesize single-enantiomer drugs is therefore crucial for developing safer and more effective medicines.

Core Synthetic Methodologies

The synthesis of chiral propargyl alcohols can be broadly categorized into four main approaches: asymmetric alkynylation of carbonyl compounds, asymmetric reduction of ynones, kinetic resolution of racemic propargyl alcohols, and the base-induced elimination of β-alkoxy chlorides.

Asymmetric Alkynylation of Aldehydes

The most direct and widely employed method for the synthesis of chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. This reaction creates a new carbon-carbon bond and a stereocenter simultaneously. The success of this approach hinges on the use of a chiral catalyst or ligand to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Several catalytic systems have been developed for the asymmetric alkynylation of aldehydes, with those based on zinc and indium being particularly prominent.

-

Zinc-Based Catalysts: Zinc-based systems, often utilizing ligands such as N-methylephedrine or ProPhenol, are highly effective for the enantioselective addition of alkynes to a broad range of aldehydes.[1][2] The commercially available ProPhenol ligand, in particular, has been shown to facilitate the addition of various zinc alkynylides to aryl, aliphatic, and α,β-unsaturated aldehydes in high yield and enantioselectivity.[1][3] A proposed catalytic cycle for a dinuclear zinc-ProPhenol catalyst is depicted below.[4]

// Nodes Catalyst [label="Dinuclear Zn-ProPhenol Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="Terminal Alkyne\n(R-C≡CH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Aldehyde [label="Aldehyde\n(R'-CHO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Zn_Alkynylide [label="Zinc Alkynylide Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coordination_Complex [label="Aldehyde Coordination\nto Chiral Zn Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Addition [label="Enantioselective\nC-C Bond Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Complex [label="Zinc Alkoxide of\nChiral Propargyl Alcohol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Chiral Propargyl\nAlcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Catalyst -> Zn_Alkynylide [label="Reacts with"]; Alkyne -> Zn_Alkynylide; Zn_Alkynylide -> Coordination_Complex [label="Forms"]; Aldehyde -> Coordination_Complex; Coordination_Complex -> Addition [label="Leads to"]; Addition -> Product_Complex [label="Forms"]; Product_Complex -> Product [label="Workup releases"]; Product_Complex -> Catalyst [label="Regenerates"]; }

Figure 1: Proposed Catalytic Cycle for Dinuclear Zn-ProPhenol Catalyzed Asymmetric Alkynylation.

-

Indium-Based Catalysts: Indium(III) complexes, particularly with BINOL as a chiral ligand, have also emerged as powerful catalysts for the asymmetric alkynylation of both aromatic and aliphatic aldehydes.[5][6] This system is noted for its ability to activate both the alkyne and the aldehyde, leading to high enantioselectivity under mild conditions.[7][8]

| Catalyst/Ligand | Aldehyde | Alkyne | Yield (%) | ee (%) | Reference |

| (S,S)-ProPhenol/Et₂Zn | Benzaldehyde (B42025) | Phenylacetylene | 85 | 95 | [1] |

| (S,S)-ProPhenol/Et₂Zn | Cyclohexanecarboxaldehyde | TMS-acetylene | 92 | 98 | [1] |

| (S,S)-ProPhenol/Et₂Zn | Cinnamaldehyde | Methyl propiolate | 91 | 97 | [1] |

| InBr₃/(R)-BINOL/Cy₂NMe | Benzaldehyde | Phenylacetylene | 91 | 96 | [5] |

| InBr₃/(R)-BINOL/Cy₂NMe | Heptanal | 1-Octyne | 85 | 94 | [5] |

| Zn(OTf)₂/(+)-N-methylephedrine | Isobutyraldehyde | 1-Hexyne | 89 | 92 | [9] |

Asymmetric Reduction of Ynones

An alternative approach to chiral propargyl alcohols is the enantioselective reduction of prochiral α,β-acetylenic ketones (ynones). This method is particularly useful for preparing propargyl alcohols with a substituent at the carbon bearing the hydroxyl group.

A highly effective reagent for this transformation is B-chlorodiisopinocampheylborane (DIP-Chloride), which is derived from either (+)- or (-)-α-pinene.[10] The reduction proceeds through a rigid, six-membered transition state, where the bulky isopinocampheyl groups on the boron atom direct the hydride delivery to one face of the ketone.[10]

| Ynone | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1-Phenyl-2-propyn-1-one | THF | -25 | 92 | 98 | [10] |

| 1-Cyclohexyl-2-propyn-1-one | Et₂O | -25 | 88 | 96 | [10] |

| 4-Phenyl-3-butyn-2-one | THF | -25 | 95 | 99 | [10] |

Kinetic Resolution of Racemic Propargyl Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture of propargyl alcohols. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, typically an enzyme.

Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation.[11][12] In a typical procedure, one enantiomer is selectively acylated by the lipase (B570770), allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. Novozym 435, an immobilized form of Candida antarctica lipase B, is a particularly robust and widely used biocatalyst for this purpose.[11]

// Nodes Racemic_Mixture [label="Racemic Propargyl Alcohol\n(R)- and (S)-enantiomers", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Chiral Catalyst\n(e.g., Lipase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_Donor [label="Acyl Donor\n(e.g., Vinyl acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Enantioselective Acylation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Separation\n(e.g., Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted_Alcohol [label="Enantioenriched\n(S)-Propargyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester_Product [label="Enantioenriched\n(R)-Propargyl Ester", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Racemic_Mixture -> Reaction; Enzyme -> Reaction; Acyl_Donor -> Reaction; Reaction -> Separation [label="Mixture of"]; Separation -> Unreacted_Alcohol [label="Yields"]; Separation -> Ester_Product [label="and"]; }

Figure 2: General Workflow for Lipase-Catalyzed Kinetic Resolution of Propargyl Alcohols.

| Racemic Propargyl Alcohol | Lipase | Acyl Donor | Conversion (%) | ee (alcohol) (%) | ee (ester) (%) | Reference |

| 1-Phenyl-2-propyn-1-ol (B147433) | Novozym 435 | Vinyl acetate (B1210297) | ~50 | >99 | >99 | [11] |

| 1-Hexyn-3-ol | Novozym 435 | Vinyl butanoate | ~50 | 98 | 99 | [11] |

| 4-Phenyl-3-butyn-2-ol | Novozym 435 | Isopropenyl acetate | ~50 | >99 | >99 | [11] |

Base-Induced Elimination of β-Alkoxy Chlorides (BIEP)

The Base-Induced Elimination Protocol (BIEP) is a valuable method for generating enantiomerically pure propargyl alcohols from chiral precursors.[13][14][15] This protocol involves the treatment of a β-alkoxy chloride with a strong base, leading to a concerted elimination reaction to form the alkyne. The stereochemistry of the starting material dictates the stereochemistry of the resulting propargyl alcohol.

// Nodes Start [label="Chiral β-Alkoxy Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotonation [label="Deprotonation at α-carbon", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transition_State [label="Concerted Elimination\n(E2-like)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Chiral Propargyl Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotonation; Base -> Deprotonation; Deprotonation -> Transition_State [label="Forms intermediate which undergoes"]; Transition_State -> Product [label="Yields"]; }

Figure 3: Simplified Mechanism of the Base-Induced Elimination Protocol (BIEP).

Experimental Protocols

Representative Experimental Protocol for Zn-ProPhenol Catalyzed Asymmetric Alkynylation

Synthesis of (R)-1-phenyl-3-(trimethylsilyl)prop-2-yn-1-ol [1]

To a solution of (S,S)-ProPhenol ligand (20.8 mg, 0.0325 mmol, 10 mol%) and triphenylphosphine (B44618) oxide (18 mg, 0.065 mmol, 20 mol%) in anhydrous toluene (B28343) (0.44 mL) is added TMS-acetylene (56 μL, 0.39 mmol, 1.2 equiv). The solution is stirred for 10 minutes at room temperature, followed by the addition of a 2.0 M solution of dimethylzinc (B1204448) in toluene (0.18 mL, 0.36 mmol, 1.1 equiv). The resulting mixture is stirred for 30 minutes at room temperature. Freshly distilled benzaldehyde (33 μL, 0.325 mmol, 1.0 equiv) is then added, and the reaction is stirred at room temperature for 24 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (2 mL). The aqueous layer is extracted with ethyl acetate (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate gradient) to afford the title compound.

Representative Experimental Protocol for Asymmetric Reduction of Ynones with (-)-DIP-Chloride

Synthesis of (R)-1-phenyl-2-propyn-1-ol [10]

To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-2-propyn-1-one (1.0 equiv). Dissolve the ketone in anhydrous diethyl ether (to a concentration of approximately 0.2-0.5 M). Cool the solution to -25 °C using a dry ice/acetone bath. Slowly add a solution of (-)-DIP-Chloride (1.5 equiv) in diethyl ether to the stirred ketone solution via syringe over 5-10 minutes. Stir the reaction mixture at -25 °C and monitor the progress by thin-layer chromatography (TLC). Once the reaction is complete, add diethanolamine (B148213) (3.0 equiv) to the reaction mixture at -25 °C. Allow the mixture to warm to room temperature and stir for at least 1 hour. Add an equal volume of pentane (B18724) to precipitate the boron byproducts. Filter the mixture through a pad of Celite®, washing the filter cake with additional pentane. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford the enantiomerically enriched product.

Representative Experimental Protocol for Lipase-Catalyzed Kinetic Resolution

Kinetic Resolution of (±)-1-phenyl-2-propyn-1-ol [11]

To a solution of racemic 1-phenyl-2-propyn-1-ol (1.0 equiv) in n-hexane is added vinyl acetate (1.5 equiv) and Novozym 435 (20 mg/mmol of alcohol). The suspension is stirred at 40 °C and the reaction is monitored by chiral HPLC. When approximately 50% conversion is reached, the enzyme is filtered off and washed with ethyl acetate. The filtrate is concentrated under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product is separated by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the enantioenriched (S)-1-phenyl-2-propyn-1-ol and (R)-1-acetoxy-1-phenyl-2-propyne.

Applications in Drug Development

Chiral propargyl alcohols are key intermediates in the synthesis of a variety of pharmaceuticals, including antiviral and anticancer agents.[16][17] Their ability to undergo a diverse range of transformations, such as click chemistry, metal-catalyzed couplings, and rearrangements, allows for their incorporation into complex drug scaffolds. For instance, the enantioselective synthesis of propargyl alcohols has been a critical step in the total synthesis of several natural products with potent biological activity. The development of efficient and highly stereoselective methods for the synthesis of these chiral building blocks is therefore of significant interest to the pharmaceutical industry.[18]

Conclusion

The synthesis of chiral propargyl alcohols is a well-established yet continually evolving field in organic chemistry. The methodologies outlined in this guide—asymmetric alkynylation, asymmetric reduction, kinetic resolution, and base-induced elimination—provide a robust toolkit for accessing these valuable chiral building blocks. The choice of method depends on the specific target molecule, the desired stereochemistry, and the availability of starting materials. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral propargyl alcohols will remain a key area of research.

References

- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. A Dinuclear Zinc Catalyzed Asymmetric Alkynylation of Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. Asymmetric Alkynylation of Aldehydes Catalyzed by an In(III)/BINOL Complex [organic-chemistry.org]

- 8. Asymmetric alkynylation of aldehydes catalyzed by an In(III)/BINOL complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (r)-2-(thiazol-2-yl)but-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. No specific safety data sheet (SDS) for (r)-2-(thiazol-2-yl)but-3-yn-2-ol (CAS No. 1202769-72-9) is publicly available. The information herein is extrapolated from safety data for structurally similar compounds and general knowledge of the functional groups present. A thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a chiral intermediate used in the synthesis of pharmaceutical and agrochemical agents. Its structure, featuring a thiazole (B1198619) ring, a tertiary alcohol, and a terminal alkyne, suggests potential biological activity and specific handling requirements. This guide provides a comprehensive overview of the safety and handling precautions for this compound, based on available data for analogous substances.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on its structural components—a butynol (B8639501) and a thiazole moiety—it should be treated as a hazardous substance.

Anticipated Hazards:

-

Flammability: The presence of the butynol group suggests that the compound is likely a flammable liquid and vapor.

-

Toxicity: It may be harmful if swallowed, and in contact with skin, and could be toxic if inhaled.

-

Irritation: The compound is expected to cause skin and respiratory tract irritation, and potentially serious eye irritation or damage.

-

Biological Activity: Thiazole-containing compounds are known to exhibit a wide range of biological activities, including the inhibition of critical signaling pathways. Unintended biological effects upon exposure are a possibility.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data extrapolated from structurally similar compounds, primarily 2-Methyl-3-butyn-2-ol. This data should be used as an estimate for risk assessment purposes.

| Property | Value (for 2-Methyl-3-butyn-2-ol) | Reference |

| Physical State | Colorless Liquid | [1] |

| Molecular Formula | C7H7NOS | [2] |

| Molecular Weight | 153.20 g/mol | [2] |

| Boiling Point | 104 °C | [1] |

| Melting Point | 3 °C | [1] |

| Flash Point | 20 °C | [1] |

| Density | 0.8637 g/cm³ | [1] |

| Solubility | Good in water | [1] |

| Vapor Pressure | 20 hPa at 20 °C | [3] |

First Aid Measures

In case of exposure, immediate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Keep away from heat, sparks, and open flames. Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static electricity buildup.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as oxidizing agents, acids, and bases.

-

Store in a flammable liquids cabinet.

Experimental Protocols

The following is a general protocol for the safe handling of a flammable and potentially toxic liquid like this compound in a research laboratory.

Protocol: Safe Handling of a Hazardous Liquid

-

Preparation:

-

Ensure a chemical fume hood is operational and uncluttered.

-

Verify that a safety shower and eyewash station are accessible.

-

Assemble all necessary equipment and reagents before starting.

-

Don appropriate PPE: safety goggles, lab coat, and nitrile or neoprene gloves.

-

-

Dispensing:

-

Transport the container in a secondary, shatter-proof container.

-

Ground the container before transferring the liquid.

-

Use a calibrated pipette or syringe for accurate and safe transfer. Avoid pouring directly from large containers.

-

Immediately cap the stock container after dispensing.

-

-

Reaction Setup:

-

Set up the reaction apparatus within the fume hood.

-

Ensure all joints are properly sealed.

-

If heating is required, use a heating mantle with a temperature controller. Avoid open flames.

-

-

Work-up and Purification:

-

Conduct all extraction and purification steps within the fume hood.

-

Be mindful of potential pressure buildup during extractions.

-

For chromatography, ensure the system is properly grounded.

-

-

Waste Disposal:

-

Collect all waste containing the compound in a designated, labeled, and sealed waste container.

-

Do not mix with incompatible waste streams.

-

Dispose of hazardous waste through the institution's environmental health and safety office.

-

-

Decontamination:

-

Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol) and then with soap and water.

-

Properly dispose of all contaminated materials (e.g., paper towels, gloves) in the designated solid waste container.

-

Visualizations

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling a hazardous chemical in a laboratory setting.

Caption: Workflow for the safe handling of hazardous laboratory chemicals.

Potential Biological Signaling Pathway

Thiazole derivatives have been identified as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][5] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for thiazole-containing compounds.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole compounds.

References

- 1. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 2. 1202769-68-3 | 2-(Thiazol-2-yl)but-3-yn-2-ol - Moldb [moldb.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]